Enhanced Lipophilicity of 7-Chloro-2-methylquinoline Compared to 2-Methylquinoline
The introduction of a chlorine atom at the 7-position significantly increases the lipophilicity of the quinoline scaffold. 7-Chloro-2-methylquinoline exhibits a computed XLogP3 value of 3.2 [1], which is substantially higher than the XLogP3 of 2.6 for the parent 2-methylquinoline [2]. This difference in lipophilicity can influence membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-Methylquinoline (CAS 91-63-4) XLogP3 = 2.6 |
| Quantified Difference | 0.6 log units (higher lipophilicity for the chloro-substituted analog) |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may improve cell permeability and central nervous system penetration, which is a critical consideration for selecting a quinoline scaffold for lead optimization in drug discovery.
- [1] PubChem. (2025). 7-Chloro-2-methylquinoline: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloro-2-methylquinoline#section=Computed-Properties View Source
- [2] PubChem. (2025). 2-Methylquinoline: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylquinoline#section=Computed-Properties View Source
